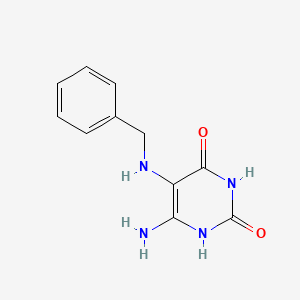
L-Phenylalanine, N-(1-oxodecyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
L-Phenylalanine, N-(1-oxodecyl)- is a derivative of the amino acid L-phenylalanine. It is characterized by the presence of a decanoyl group attached to the nitrogen atom of the phenylalanine molecule. This compound has a molecular formula of C19H29NO3 and a molecular weight of 319.4 g/mol. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of L-Phenylalanine, N-(1-oxodecyl)- typically involves the acylation of L-phenylalanine with decanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or chromatography .
Industrial Production Methods: In an industrial setting, the production of L-Phenylalanine, N-(1-oxodecyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions. The product is purified using industrial-scale chromatography or crystallization techniques to ensure high purity and yield .
化学反応の分析
Types of Reactions: L-Phenylalanine, N-(1-oxodecyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The decanoyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acylation reactions typically use acyl chlorides or anhydrides in the presence of a base.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various acyl derivatives.
科学的研究の応用
L-Phenylalanine, N-(1-oxodecyl)- is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for potential therapeutic applications, including its effects on neurotransmitter levels and its use in drug development.
Industry: Used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
作用機序
The mechanism of action of L-Phenylalanine, N-(1-oxodecyl)- involves its interaction with various molecular targets and pathways. It is known to influence the synthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine. The compound acts as a precursor in the biosynthesis of these neurotransmitters, thereby affecting their levels in the body. Additionally, it may interact with enzymes involved in amino acid metabolism, modulating their activity and influencing metabolic pathways .
類似化合物との比較
L-Phenylalanine: The parent compound, an essential amino acid involved in protein synthesis.
N-Acetyl-L-Phenylalanine: A derivative with an acetyl group instead of a decanoyl group.
L-Tyrosine: Another amino acid that is a precursor to neurotransmitters and shares similar metabolic pathways.
Uniqueness: L-Phenylalanine, N-(1-oxodecyl)- is unique due to the presence of the decanoyl group, which imparts distinct chemical properties and reactivity. This modification can influence the compound’s solubility, stability, and interaction with biological molecules, making it valuable for specific research applications .
特性
CAS番号 |
26060-97-9 |
|---|---|
分子式 |
C19H29NO3 |
分子量 |
319.4 g/mol |
IUPAC名 |
(2S)-2-(decanoylamino)-3-phenylpropanoic acid |
InChI |
InChI=1S/C19H29NO3/c1-2-3-4-5-6-7-11-14-18(21)20-17(19(22)23)15-16-12-9-8-10-13-16/h8-10,12-13,17H,2-7,11,14-15H2,1H3,(H,20,21)(H,22,23)/t17-/m0/s1 |
InChIキー |
BPZWMTJHFOPXCT-KRWDZBQOSA-N |
SMILES |
CCCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)O |
異性体SMILES |
CCCCCCCCCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O |
正規SMILES |
CCCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)O |
配列 |
F |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![methyl 2-[(1-oxopropyl)amino]benzoate](/img/structure/B3050390.png)
![2,5-bis[5-(4-phenylphenyl)thiophen-2-yl]thiophene](/img/structure/B3050391.png)
